molecular formula C12H4N6O14Zn B100784 Zinc dipicrate CAS No. 16824-81-0

Zinc dipicrate

Cat. No.: B100784
CAS No.: 16824-81-0
M. Wt: 521.6 g/mol
InChI Key: CJDKMIIOFVCHNV-UHFFFAOYSA-L
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Description

Zinc dipicrate, also known as zinc bis(2,4,6-trinitrophenolate), is a chemical compound with the molecular formula C12H4N6O14Zn. It is a coordination complex formed between zinc ions and picric acid (2,4,6-trinitrophenol). This compound is known for its vibrant yellow color and is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Zinc dipicrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of zinc ions.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

Zinc has three primary biological roles: catalytic, structural, and regulatory . It plays an important role in β-cell function, insulin action, glucose homeostasis, and the pathogenesis of diabetes and its complications .

Safety and Hazards

Zinc should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to contact with air . It should be handled under inert gas and protected from moisture . Contact with water can cause a violent reaction and possible flash fire .

Future Directions

Research on Zinc and its compounds is ongoing. For instance, there is a growing interest in understanding the interaction between Zinc and human health , and strategies to counter Zinc deficiency are being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc dipicrate can be synthesized through the reaction of zinc salts, such as zinc chloride or zinc sulfate, with picric acid in an aqueous solution. The reaction typically involves dissolving picric acid in water, followed by the gradual addition of a zinc salt solution. The mixture is then stirred and heated to facilitate the formation of this compound. The resulting precipitate is filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. Advanced techniques like crystallization and recrystallization may be employed to further purify the compound.

Chemical Reactions Analysis

Types of Reactions: Zinc dipicrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form zinc oxide and other by-products.

    Reduction: The nitro groups in picrate can be reduced to amino groups under specific conditions.

    Substitution: The phenolic hydrogen atoms in picrate can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Various organic reagents depending on the desired substitution.

Major Products:

    Oxidation: Zinc oxide and other oxidized organic compounds.

    Reduction: Zinc complexes with reduced picrate derivatives.

    Substitution: Zinc complexes with substituted picrate derivatives.

Comparison with Similar Compounds

    Zinc picrate: Similar in structure but with different stoichiometry.

    Zinc nitrate: Another zinc complex with different chemical properties.

    Zinc sulfate: Commonly used zinc salt with different applications.

Uniqueness: Zinc dipicrate is unique due to its specific coordination with picrate ligands, which imparts distinct chemical and physical properties. Its vibrant yellow color, stability, and reactivity make it valuable in various research and industrial applications, distinguishing it from other zinc compounds.

Properties

IUPAC Name

zinc;2,4,6-trinitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H3N3O7.Zn/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDKMIIOFVCHNV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4N6O14Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16824-81-0
Record name Zinc picrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016824810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc dipicrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINC PICRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JNG88GK4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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